2-Propyl-1-naphthaldehyde
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Overview
Description
2-Propyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of a propyl group at the second position and an aldehyde group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1-naphthaldehyde can be achieved through several methods. One common approach involves the formylation of 2-propylnaphthalene using reagents such as zinc chloride and hydrogen cyanide . Another method includes the Reimer-Tiemann reaction, where β-naphthol is treated with chloroform and sodium hydroxide . Additionally, the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride, can also be employed to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 2-Propyl-1-naphthoic acid.
Reduction: 2-Propyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Propyl-1-naphthaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-1-naphthaldehyde and its derivatives involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: Some derivatives generate ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Certain derivatives inhibit enzymes such as topoisomerase, affecting DNA replication and transcription.
Intramolecular Proton Transfer: The compound exhibits excited-state intramolecular proton transfer (ESIPT) fluorescence, which is utilized in sensor applications.
Comparison with Similar Compounds
2-Propyl-1-naphthaldehyde can be compared with other naphthaldehyde derivatives:
2-Hydroxy-1-naphthaldehyde: Known for its ESIPT fluorescence and use in sensors.
4-Hydroxy-1-naphthaldehyde: Exhibits proton transfer and deprotonation properties.
2-Naphthol: A precursor for various heterocyclic compounds and used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical transformations and its role in the synthesis of biologically active compounds make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-propylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O/c1-2-5-11-8-9-12-6-3-4-7-13(12)14(11)10-15/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
RIRKQLUXUYWBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
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